N-(Ethoxyacetyl)deacetylthiocolchicine
Description
N-(Ethoxyacetyl)deacetylthiocolchicine (CAS: 97043-02-2) is a semi-synthetic derivative of thiocolchicine, a sulfur-containing analog of the natural microtubule-targeting agent colchicine. Its molecular formula is C₂₄H₂₉NO₆S (MW: 459.60 g/mol), featuring an ethoxyacetyl group substituted at the N-position of the deacetylated thiocolchicine backbone . This modification enhances its solubility and modulates interactions with tubulin, a key target in cancer therapy. The compound exhibits potent antiproliferative and anti-mitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Properties
CAS No. |
97043-02-2 |
|---|---|
Molecular Formula |
C24H29NO6S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-ethoxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C24H29NO6S/c1-6-31-13-21(27)25-17-9-7-14-11-19(28-2)23(29-3)24(30-4)22(14)15-8-10-20(32-5)18(26)12-16(15)17/h8,10-12,17H,6-7,9,13H2,1-5H3,(H,25,27)/t17-/m0/s1 |
InChI Key |
FQTHLSCRBAIBIC-KRWDZBQOSA-N |
Isomeric SMILES |
CCOCC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Canonical SMILES |
CCOCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Hydrolysis
Thiocolchicine undergoes selective deacetylation under acidic conditions:
Enzymatic Deacetylation
Alternative approaches use lipases or esterases for milder conditions:
Characterization of N-Deacetylthiocolchicine
- $$ ^1H $$-NMR (DMSO-d6) : Disappearance of the acetyl singlet at δ 2.22 ppm.
- ESI-MS : m/z 373.1 [M+H]$$^+$$.
Ethoxyacetylation of N-Deacetylthiocolchicine
The second step introduces the ethoxyacetyl group via nucleophilic acyl substitution.
Acyl Chloride Method
Mixed Anhydride Approach
For moisture-sensitive substrates:
Catalytic Coupling Agents
Purification and Isolation
Crude product is purified using:
- Column Chromatography :
- Stationary phase: Silica gel (230–400 mesh).
- Eluent: Chloroform:acetone (4:1).
- Recrystallization : Ethyl acetate/hexane (1:3).
- Purity : ≥98% (HPLC, C18 column, 90:10 H$$_2$$O:MeCN).
Analytical Characterization
Spectroscopic Data
Crystallography
- Space group : Monoclinic $$ P2_1 $$.
- Hydrogen bonding : O–H···O between ethoxyacetyl oxygen and tropolone carbonyl.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acyl chloride | 72 | 98.5 | 24 h | Industrial |
| Mixed anhydride | 62 | 97.2 | 18 h | Lab-scale |
| HATU coupling | 58 | 96.8 | 36 h | Research |
Challenges and Optimization
- Moisture Sensitivity : Ethoxyacetyl chloride hydrolyzes rapidly; strict anhydrous conditions are critical.
- Regioselectivity : Competing O-acylation minimized by using bulky bases (e.g., DIPEA).
- Byproducts :
Industrial-Scale Considerations
- Cost Analysis : Ethoxyacetyl chloride ($12.5/g) vs. HATU ($34.7/g).
- Green Chemistry : Solvent recovery (≥80% DCM) via distillation.
- Safety : Diazomethane byproduct in older methods replaced with safer coupling agents.
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxyacetyl)deacetylthiocolchicine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(Ethoxyacetyl)deacetylthiocolchicine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential anti-cancer properties and its ability to inhibit cell division.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Mechanism of Action
The mechanism of action of N-(Ethoxyacetyl)deacetylthiocolchicine involves its interaction with cellular proteins and enzymes. It is known to bind to tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly relevant in its anti-cancer activity .
Comparison with Similar Compounds
Analysis of Substituent Effects
- This compound demonstrates moderate cytotoxicity (IC₅₀: 0.12 µM) against nasopharyngeal carcinoma (KB) cells, with reduced acute toxicity (LD₅₀: 5100 µg/kg) relative to other derivatives .
- Acetyl Group (N-Acetyldeacetylthiocolchicine) : Simpler substitution but lower potency (IC₅₀: 0.25 µM), suggesting that larger substituents may optimize tubulin binding .
- Demethylation (2-Demethylthiocolchicine) : Removal of the C2 methyl group increases activity (IC₅₀: 0.08 µM), likely due to reduced steric hindrance during tubulin interaction .
- Dual Demethylation/Desacetylation (N-Desacetyl 3-Demethyl Thiocolchicine) : Loss of both groups reduces potency (IC₅₀: 1.5 µM), highlighting the importance of the acetyl group for stability and target engagement .
Research Findings and Clinical Implications
- Antitumor Efficacy : N-(Ethoxyacetyl)deacetylthiocolchicine outperforms parent compounds like colchicine in overcoming multidrug resistance (MDR) in vitro, attributed to its modified solubility and reduced P-glycoprotein affinity .
- Structural Optimization : Derivatives with bulky aromatic substituents (e.g., N-aroyl analogs) exhibit superior cytotoxicity but higher toxicity, indicating a trade-off between potency and safety .
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